

# Application Notes & Protocols: Utilizing Intranasal Delivery for Alzheimer's Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Impel     |           |
| Cat. No.:            | B12776733 | Get Quote |

#### Introduction

Treating neurodegenerative disorders like Alzheimer's disease (AD) is profoundly challenging due to the blood-brain barrier (BBB), which severely restricts the entry of therapeutic agents into the central nervous system (CNS).[1][2][3] Intranasal (IN) administration presents a promising, non-invasive alternative, offering a direct route for drug delivery to the brain that bypasses the BBB.[2][4][5][6] This route leverages the unique anatomical connection between the nasal cavity and the brain via the olfactory and trigeminal nerves, enabling rapid and targeted CNS access.[1][7][8][9][10] Consequently, intranasal delivery can enhance the bioavailability of drugs in the brain, reduce systemic exposure, and minimize peripheral side effects.[3][5][11] This document provides an overview of the mechanisms, formulation strategies, and key experimental protocols for utilizing intranasal delivery in the context of Alzheimer's research.

## 1. Mechanisms of Nose-to-Brain Drug Delivery

Drugs administered to the nasal cavity can reach the CNS through several pathways, primarily involving the olfactory and trigeminal nerves which are directly exposed to the external environment.[6]

Olfactory Pathway: The olfactory epithelium, located in the upper nasal cavity, contains
olfactory receptor neurons that project directly to the olfactory bulb in the brain.[9]
Therapeutics can be transported along these neurons (either intracellularly or extracellularly)
directly into the CNS.[8]



Trigeminal Pathway: The trigeminal nerve, which innervates the respiratory and olfactory
epithelia of the nasal mucosa, provides another direct connection to the CNS.[8] This
pathway allows drugs to be transported to the brainstem and other brain regions, avoiding
the BBB.[8]

Factors influencing the efficiency of this transport include the drug's physicochemical properties (e.g., molecular weight, lipophilicity), the formulation used, and the deposition site within the nasal cavity.[8][12]



Click to download full resolution via product page

Diagram of Nose-to-Brain Delivery Pathways.

2. Formulation Strategies for Enhanced Brain Targeting

## Methodological & Application





Standard drug solutions often have limited efficacy due to rapid mucociliary clearance and poor absorption across the nasal epithelium.[1][3] Advanced formulations are crucial for enhancing drug residence time, protecting therapeutics from enzymatic degradation, and improving permeation into the CNS.

- Nanoparticle-Based Systems: Encapsulating drugs in nanoparticles (NPs) offers numerous advantages, including improved solubility, biocompatibility, and the ability to protect the therapeutic payload.[13]
  - Lipid-Based Nanocarriers: Nanostructured lipid carriers (NLCs) are particularly promising due to their high drug-loading capacity, stability, and ability to overcome biological barriers.
     [1][12]
  - Polymeric Nanoparticles: Biodegradable polymers like chitosan and PLGA can be used to create NPs that adhere to the nasal mucosa (mucoadhesion), increasing contact time and facilitating drug absorption.[13][14] Chitosan, in particular, has excellent mucoadhesive properties.[14]
- In-Situ Gels: These formulations are administered as a liquid but transform into a gel at the temperature of the nasal cavity. This transition increases viscosity, reduces mucociliary clearance, and provides sustained drug release.[2][13]
- Exosomes: Stem cell-derived exosomes are being explored as natural nanocarriers. They
  have low immunogenicity and can be engineered to carry specific cargo, such as siRNA or
  drugs, and target specific brain cells like microglia and neurons.[15]

#### 3. Data from Preclinical and Clinical Studies

Intranasal delivery has shown significant promise in various preclinical AD models and is now being investigated in human clinical trials.

Table 1: Summary of Selected Preclinical Studies of Intranasal Therapies in AD Models



| Therapeutic Agent          | Formulation            | Animal Model                    | Key Findings                                                                                                                                      |
|----------------------------|------------------------|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Rapamycin                  | Solution               | Ts65Dn (Down<br>Syndrome model) | Rescued cognitive deficits; reduced APP levels, tau hyperphosphorylati on, and oxidative stress markers in the hippocampus.  [16]                 |
| Rifampicin                 | Solution               | APPOSK Mice                     | More effective at improving memory and attenuating Aβ and tau pathologies compared to oral administration, with higher brain bioavailability.[17] |
| Neprilysin                 | Collagen Hydrogel      | APP_SweDI Mice                  | Potently cleared Aβ plaques in the middle and caudal cortex.[18]                                                                                  |
| Stem Cell Derivatives      | Suspension             | Various AD Models               | Meta-analysis showed reductions in Aβ deposition, improved cognition, neuronal repair, and attenuated inflammation.[19]                           |
| BACE1 siRNA &<br>Berberine | Engineered<br>Exosomes | 5xFAD Mice                      | Improved cognitive function, promoted nerve repair, reduced neuroinflammation, and decreased BACE1 expression and Aβ deposition.[15]              |



| Rivastigmine | Nanostructured Lipid Carriers (NLCs) | Wistar Rats (Scopolamine-induced amnesia) | Improved neuronal function, with significant enhancements in memory, learning, and cognitive response.[1] |

Table 2: Intranasal Therapies for Alzheimer's Disease in or Entering Clinical Trials

| Drug / Vaccine               | Phase                  | Mechanism of Action                                                                                                       | Key Findings <i>l</i><br>Status                                                                                                      |
|------------------------------|------------------------|---------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Intranasal Insulin           | Phase 2/3              | Activates brain proteins that support neuronal health, regulate immune responses, and improve neurovascular function.[20] | Shown to reach key memory regions of the brain.[21] Linked to improved performance on cognitive tests in patients with early AD.[22] |
| Nasal Vaccine<br>(Protollin) | Phase 1                | Uses the immune<br>system to clear<br>amyloid-beta plaques<br>from the brain.[23]                                         | A trial was launched in<br>November 2021 to<br>investigate the safety<br>and tolerability of the<br>vaccine.[23]                     |
| Foralumab/Foralumab          | Phase 2                | A monoclonal antibody that targets inflammation in the brain.[24]                                                         | An early trial showed<br>a dramatic reduction<br>in brain inflammation<br>in one patient; a larger<br>trial is planned.[24]          |
| Rivastigmine                 | Clinical Investigation | Acetylcholinesterase inhibitor.                                                                                           | One of three candidates noted to be in clinical investigation for intranasal delivery in AD.[1][12]                                  |



| APH-1105 | Clinical Investigation | Not specified. | One of three candidates noted to be in clinical investigation for intranasal delivery in AD.[1][12] |

## **Experimental Protocols**

Protocol 1: Preparation of Chitosan-Based Nanoparticles for Intranasal Delivery

This protocol describes a general method for preparing drug-loaded chitosan nanoparticles using ionic gelation, a common and straightforward technique.

### Materials:

- Chitosan (low molecular weight)
- Acetic acid
- Sodium tripolyphosphate (TPP)
- Therapeutic agent (e.g., Donepezil, Rivastigmine)
- Purified water
- Magnetic stirrer
- pH meter
- Centrifuge
- Particle size analyzer (e.g., DLS)

## Methodology:

- Chitosan Solution Preparation: Prepare a 0.1% to 0.5% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous acetic acid solution. Allow it to stir overnight at room temperature to ensure complete dissolution. Adjust the pH to 4.5-5.0 using NaOH.
- Drug Incorporation: Dissolve the therapeutic agent in the chitosan solution. The concentration will depend on the desired drug loading.

## Methodological & Application





- TPP Solution Preparation: Prepare a 0.1% (w/v) TPP solution in purified water.
- Nanoparticle Formation (Ionic Gelation): While stirring the chitosan-drug solution at a constant speed (e.g., 700 rpm), add the TPP solution dropwise. The formation of nanoparticles is spontaneous and is observed by the appearance of opalescence.
- Stirring and Maturation: Continue stirring the solution for 30-60 minutes at room temperature to allow for the stabilization of the nanoparticles.
- Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in purified water to remove unreacted reagents. Repeat this washing step twice.

#### Characterization:

- Particle Size & Polydispersity Index (PDI): Analyze the resuspended nanoparticles using Dynamic Light Scattering (DLS). For effective nose-to-brain delivery, a mean particle size of ≤ 200 nm and a PDI of < 0.3 are generally desired.[1]</li>
- Zeta Potential: Measure the surface charge of the nanoparticles. A positive zeta potential (e.g., > +30 mV) is often preferred as it promotes interaction with the negatively charged sialic acid residues in the nasal mucus, enhancing mucoadhesion.[1]
- Encapsulation Efficiency & Drug Loading: Quantify the amount of drug in the supernatant and in the lysed nanoparticles (using an appropriate solvent) via HPLC or UV-Vis spectroscopy to determine the encapsulation efficiency and drug loading capacity.
- Final Formulation: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS pH 6.4) for intranasal administration.





Click to download full resolution via product page

Workflow for Nanoparticle Formulation.



Protocol 2: Intranasal Administration to an Alzheimer's Disease Mouse Model (Awake Method)

This protocol is adapted from established methods for administering therapeutics to awake mice, which avoids the confounding effects of anesthesia.[25][26]

#### Materials:

- AD mouse model (e.g., 5xFAD, APP/PS1)
- Therapeutic formulation (from Protocol 1 or other)
- Micropipette and tips (P10 or P20)
- Positive reinforcement treats (e.g., sunflower seeds)

## Methodology:

- Acclimation (Crucial Step: 2-4 weeks):
  - Week 1: Handle the mice daily. Let them sit in the palm of your hand for 2-3 minutes inside their home cage.
  - Week 2: Gently pet the mice while they are in your hand.
  - Week 3: Practice a modified scruff grip. Gently restrain the mouse by scruffing the loose skin on its back, ensuring the head is immobilized and the neck is parallel to the floor. This grip is essential for correct administration.[26] Hold for short periods (10-15 seconds) and release.
  - Week 4: Simulate the dosing procedure by bringing a pipette tip close to the nose without dispensing liquid.
  - Throughout: Provide a treat after each handling session as positive reinforcement.[26] Do not proceed to the next step until the mouse shows no signs of stress.[25]
- Dosing Procedure:
  - Prepare the therapeutic formulation. Ensure it is at room temperature.



- $\circ$  Set the micropipette to the desired volume (typically 2-3  $\mu$ L per drop). Total volumes are often around 10-12  $\mu$ L per nostril, administered in aliquots.
- Securely restrain the mouse using the practiced modified scruff grip. The mouse should be held in a supine or angled-back position to prevent the solution from going into the lungs.
- Bring the pipette tip to the opening of one nostril.
- $\circ$  Dispense a single drop (2-3  $\mu$ L) onto the nasal opening. Do not insert the tip into the nostril.
- Allow the mouse to inhale the droplet completely. This usually takes 20-30 seconds.
- Alternate between nostrils, delivering one drop at a time, until the full dose has been administered. This alternating pattern helps facilitate absorption.
- The entire procedure for a single mouse should take 2-5 minutes.
- Post-Dosing:
  - Immediately after the final drop is inhaled, return the mouse to its cage.
  - Provide a treat to distract the mouse from scratching its nose and as a reward.
  - Monitor the mouse for any signs of respiratory distress or adverse reactions for at least 15-30 minutes after dosing.
  - Repeat dosing as required by the study design (e.g., daily, 3 times per week).[16]
- 4. Key Signaling Pathways Targeted by Intranasal Therapies

Intranasally delivered therapeutics for AD aim to modulate the core pathological cascades of the disease.





AD Signaling Pathways Targeted by Intranasal Therapies

Click to download full resolution via product page

Targeted Alzheimer's Disease Pathways.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Intranasal Drug Administration in Alzheimer-Type Dementia: Towards Clinical Applications
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Intranasal Administration as a Route to Deliver Drugs to the Brain (Review) | Semantic Scholar [semanticscholar.org]
- 4. jebms.org [jebms.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Intranasal applications in Alzheimer's treatment | 2020, Volume 6 Issue 3 | Demiroglu Science University Florence Nightingale Journal of Medicine [journalmeddbu.com]
- 7. researchgate.net [researchgate.net]
- 8. Intranasal Drug Administration in Alzheimer-Type Dementia: Towards Clinical Applications [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Chitosan (Nano)formulations as Therapeutic Tools for Neurodegenerative Diseases: A Comprehensive Review [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. Intranasal rapamycin ameliorates Alzheimer-like cognitive decline in a mouse model of Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intranasal rifampicin for Alzheimer's disease prevention PMC [pmc.ncbi.nlm.nih.gov]







- 18. Frontiers | Intranasal Delivery of Collagen-Loaded Neprilysin Clears Beta-Amyloid Plaques in a Transgenic Alzheimer Mouse Model [frontiersin.org]
- 19. Intranasal administration of stem cell derivatives for the treatment of AD animal models: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 20. Yahoo is part of the Yahoo family of brands. [consent.yahoo.com]
- 21. New Study Validates Insulin Nasal Spray to Deliver Alzheimer's Drug Directly to the Brain | Atrium Health Wake Forest Baptist [newsroom.wakehealth.edu]
- 22. New trial finds two commonly available drugs may delay Alzheimer's [ca.news.yahoo.com]
- 23. Nasal Vaccine for Alzheimer's Disease Enters Clinical Trial | Alzheimer's Disease Research Center [adrc.wisc.edu]
- 24. youtube.com [youtube.com]
- 25. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]
- 26. Intranasal Administration of CNS Therapeutics to Awake Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Utilizing Intranasal Delivery for Alzheimer's Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12776733#utilizing-intranasal-delivery-for-alzheimer-s-research]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com